molecular formula C16H14O3 B7843922 3-Formylphenyl 3,4-dimethylbenzoate

3-Formylphenyl 3,4-dimethylbenzoate

Cat. No.: B7843922
M. Wt: 254.28 g/mol
InChI Key: MVIHXQIDHKFULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylphenyl 3,4-dimethylbenzoate is an organic compound with the molecular formula C16H14O3. It is characterized by a benzene ring substituted with a formyl group (-CHO) and a 3,4-dimethylbenzoate moiety. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the formyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving the same basic reaction but optimized for higher yields and purity. The process may include additional purification steps to ensure the final product meets the required standards for industrial use.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3,4-dimethylbenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3-Formylphenyl 3,4-dimethylbenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it serves as a building block in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-Formylphenyl 3,4-dimethylbenzoate exerts its effects depends on the specific application. The pathways involved may include enzyme-catalyzed reactions, redox processes, or nucleophilic attacks.

Comparison with Similar Compounds

3-Formylphenyl 3,4-dimethylbenzoate is similar to other compounds with benzene rings substituted with formyl groups and various other functional groups. Some of these similar compounds include:

  • 3-Formylphenyl 4-methylbenzoate

  • 4,4'-Diformyltriphenylamine

  • 3-Formylphenyl benzoate

Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern on the benzene ring, which influences its reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

(3-formylphenyl) 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-7-14(8-12(11)2)16(18)19-15-5-3-4-13(9-15)10-17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHXQIDHKFULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.